![molecular formula C12H24O2 B087054 Octyl butyrate CAS No. 110-39-4](/img/structure/B87054.png)
Octyl butyrate
Overview
Description
Octyl butyrate, also known as octyl butanoate, is a carboxylic ester . It is a natural product found in Heracleum dissectum, Heracleum persicum, and other organisms . It has a green, herbaceous odor remotely reminiscent of orange but more so of galbanum and parsley with a sweet, melon-like flavor . It is one of the major constituents of the essential oils of Heracleum sphondylium subsp. Ternatum and occurs naturally in the mature fruit of wild parsnip and muskmelon .
Synthesis Analysis
The synthesis of butyrate involves several pathways and individual genes. A broad analysis of butyrate-producing pathways and individual genes by screening 3,184 sequenced bacterial genomes from the Integrated Microbial Genome database has been undertaken . The acetyl-coenzyme A (CoA) pathway was the most prevalent (mean, 79.7% of all pathways), followed by the lysine pathway (mean, 11.2%) .Molecular Structure Analysis
The molecular formula of Octyl butyrate is C12H24O2 . The IUPAC name is octyl butanoate . The InChI is InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 . The InChIKey is PWLNAUNEAKQYLH-UHFFFAOYSA-N . The Canonical SMILES is CCCCCCCCOC(=O)CCC .Physical And Chemical Properties Analysis
Octyl butyrate is a colorless oily liquid . The density at 25℃ is 0.862 g/mL . The relative density at 20℃, 4℃ is 0.8634 . The melting point is -55.6 ºC . The boiling point is 224 °C .Scientific Research Applications
Medicine: Potential Therapeutic Uses
Octyl butyrate may have potential applications in the medical field, particularly due to its ester properties. While specific studies on Octyl butyrate in medicine are not readily available, esters are known to play a role in drug formulations and delivery systems. They can act as prodrugs, enhancing the absorption and bioavailability of therapeutic agents .
Agriculture: Pest Management
In agriculture, Octyl butyrate could be utilized as an eco-friendly pest attractant. It is a promising candidate as a lure for yellowjackets and other pests, which can be beneficial for monitoring and controlling pest populations in crops .
Food Industry: Flavoring Agent
The food industry benefits from the use of esters like Octyl butyrate for their fruity flavors. Octyl butyrate is used to impart a distinctive orange and citrus flavor to various food products, enhancing their taste and appeal to consumers .
Perfumery: Fragrance Component
Octyl butyrate finds its application in the perfumery industry due to its fruity odor. It is used in the formulation of fragrances for cosmetics and perfumes, contributing to the pleasant and desirable scents of these products .
Environmental Science: Biocatalysis
In environmental science, Octyl butyrate can be synthesized using green chemistry principles. Biocatalysis, particularly using immobilized lipases in solvent-free systems, presents an environmentally friendly method for synthesizing esters like Octyl butyrate, which can be used in various eco-friendly products .
Materials Science: Essential Oils and Lures
Octyl butyrate is a major constituent of certain essential oils and is used in materials science for its natural occurrence in fruits like wild parsnip and muskmelon. Its role as a lure for insects like yellowjackets also opens up possibilities for its use in material development related to environmental monitoring and control .
Mechanism of Action
Target of Action
Octyl butyrate, also known as butanoic acid, octyl ester , is an ester compound. Esters are known to have a wide occurrence in nature and have important commercial uses .
Mode of Action
Esters, including octyl butyrate, undergo hydrolysis under both acidic and basic conditions to form alcohols and carboxylic acids . This reaction is catalyzed by enzymes known as esterases. The hydrolysis of esters is a critical step in the metabolism and bioactivation of many drugs and xenobiotics.
Biochemical Pathways
Octyl butyrate may influence several biochemical pathways. For instance, butyrate, a product of octyl butyrate hydrolysis, has been shown to affect the acetyl-CoA pathway . Butyrate-producing bacteria utilize the acetyl-coenzyme A (CoA) butyrate synthesizing pathway, which is significantly decreased by certain conditions such as chronic ethanol feeding .
Pharmacokinetics
Metabolism likely involves esterase-catalyzed hydrolysis, and excretion is probably via the renal route .
Result of Action
For example, it has been reported to increase energy expenditure via the activation of thermogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of octyl butyrate. For instance, the presence of certain bacteria in the gut can affect the production of butyrate . Additionally, the compound’s action can be influenced by factors such as pH and temperature, which can affect the rate of ester hydrolysis .
properties
IUPAC Name |
octyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLNAUNEAKQYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059387 | |
Record name | Butanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a green herbaceous, parsley odour | |
Record name | Octyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Octyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224.00 to 226.00 °C. @ 760.00 mm Hg | |
Record name | Octyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, soluble in alcohol; practically insoluble in water | |
Record name | Octyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Octyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8549 (30°) | |
Record name | Octyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Octyl butyrate | |
CAS RN |
110-39-4 | |
Record name | Octyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl butyrate | |
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Record name | Octyl butyrate | |
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Record name | Butanoic acid, octyl ester | |
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Record name | Butanoic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
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Record name | Octyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.422 | |
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Record name | OCTYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEU4O369L | |
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Record name | Octyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.6 °C | |
Record name | Octyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insects are attracted to octyl butyrate?
A1: Octyl butyrate has been identified as an effective attractant for several insect species, including:
- Rose chafers (Macrodactylus subspinosus): Research has demonstrated the potent attractant properties of octyl butyrate, either alone or in combination with other compounds like valeric acid and hexanoic acid, for trapping rose chafers. [, , , ]
- Yellowjackets (Vespula spp.): Studies have shown significant attraction of yellowjackets, particularly the common western species Vespula pensylvanica, to octyl butyrate. [, ]
- Common wasps (Vespula vulgaris): Field tests in New Zealand beech forests indicate that octyl butyrate attracts common wasps, offering potential for monitoring and managing these invasive species. []
- Eye gnats (Diptera: Chloropidae): While not as effective as other compounds tested, octyl butyrate demonstrated notable attraction to Siphonella neglecta, a species of eye gnat. []
- Miridae bugs (Stenotus rubrovittatus and Trigonotylus caelestialium): Octyl butyrate is a key component of the sex pheromone blend for Trigonotylus caelestialium, a rice pest. It is used in combination with other pheromone components in multi-species lures for monitoring both T. caelestialium and Stenotus rubrovittatus. [, ]
Q2: How does octyl butyrate influence the oviposition behavior of the cabbage looper moth?
A2: Research suggests that cabbage looper moths (Trichoplusia ni) avoid plants damaged by other insects, potentially using octyl butyrate as a cue. Plants previously damaged by Trichoplusia ni, Spodoptera frugiperda larvae, or Bemisia tabaci adults released octyl butyrate, alongside methyl salicylate and indole, which undamaged plants did not emit. This suggests that octyl butyrate, in combination with other volatiles, may signal an unfavorable environment for oviposition to the cabbage looper moth. []
Q3: What is the role of octyl butyrate in plant-insect interactions beyond attraction?
A3: In wild parsnip (Pastinaca sativa), octyl butyrate is hypothesized to act as a carrier solvent for furanocoumarins, enhancing their penetration into herbivore integuments and gut walls. [] This suggests a role for octyl butyrate in plant defense mechanisms. Additionally, in New Zealand, where wild parsnip is invasive and has escaped its specialized herbivore, octyl butyrate is produced in higher proportions in flowers and is positively correlated with pollinator visitation. This suggests that enemy release may have allowed wild parsnip to increase production of volatiles like octyl butyrate to enhance pollinator attraction. []
Q4: What is the molecular formula and molecular weight of octyl butyrate?
A4: The molecular formula of octyl butyrate is C12H24O2. Its molecular weight is 196.32 g/mol.
Q5: How is the release of octyl butyrate from silicone rubber affected by molecular interactions?
A5: Studies have investigated the release of octyl butyrate from silicone rubber, a potential carrier for controlled release applications. Research indicates that while octyl butyrate generally exhibits Fickian diffusion from silicone rubber, its release can be influenced by the presence of other compounds. For example, the presence of octanol, capable of hydrogen bonding with the silicone rubber matrix, can impact octyl butyrate release rates. []
Q6: Can octyl butyrate be synthesized enzymatically?
A6: Yes, octyl butyrate can be synthesized through enzymatic esterification reactions. Research highlights the use of lipases from various sources, including Pseudomonas cepacia [] and Croceibacter atlanticus [], for catalyzing the synthesis of octyl butyrate.
Q7: How does the chain length of the alcohol moiety in butyrate esters influence insect attraction?
A7: Studies on wasp attraction indicate that the optimal chain length for butyrate esters lies between hexyl and nonyl. While heptyl butyrate showed the highest attractancy to common wasps in New Zealand beech forests, octyl butyrate also displayed significant attraction. [] These findings highlight the importance of chain length for interaction with olfactory receptors in target insects.
Q8: Is there any safety assessment information available for octyl butyrate?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for octyl butyrate. [] While the specifics of the assessment are not provided in the abstract, this indicates that octyl butyrate's safety profile has been evaluated.
Q9: What are some alternatives to octyl butyrate as an insect attractant?
A9: Several compounds have been explored as alternatives to octyl butyrate for attracting specific insects. For example:
- Heptyl butyrate: This compound consistently demonstrated superior attractancy to yellowjackets compared to octyl butyrate. []
- 2,4-Hexadienyl butyrate: This compound has been used as a standard attractant for yellowjackets, although studies suggest heptyl butyrate and octyl butyrate may be more effective. []
- α-Ionone: This compound emerged as a powerful attractant for rose chafers, surpassing the efficacy of previously used lures, including those containing octyl butyrate. []
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